molecular formula C17H19N3O2 B1452966 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine CAS No. 1242926-65-3

6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine

Cat. No.: B1452966
CAS No.: 1242926-65-3
M. Wt: 297.35 g/mol
InChI Key: DAOSVZRQXUIDCK-UHFFFAOYSA-N
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Description

6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is a pyridine derivative featuring a phenoxy linker substituted at the para position with a piperidin-1-ylcarbonyl group. The compound’s molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.36 g/mol.

Properties

IUPAC Name

[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOSVZRQXUIDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization. This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

Pharmacokinetics

The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The result of the action of this compound is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing.

Biological Activity

6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is a synthetic compound belonging to the aminophenoxypyridine class, characterized by its unique structural features, including a pyridine ring, a phenoxy group, and a piperidinyl carbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H19_{19}N3_3O2_2, with a molecular weight of 297.36 g/mol. The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC17_{17}H19_{19}N3_3O2_2
Molecular Weight297.36 g/mol
CAS Number1242926-65-3

Preliminary studies suggest that this compound exhibits significant biological activity as an inhibitor of cell division . This mechanism is crucial for its potential applications in cancer therapy, where inhibiting cell proliferation could lead to tumor regression. The compound may also interact with specific receptors in the central nervous system, indicating possible uses in treating neurological disorders .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted through its ability to inhibit cell division. In vitro studies are necessary to validate these properties, focusing on various cancer cell lines. For instance, related compounds within the aminophenoxypyridine class have shown antibacterial and antifungal activities, suggesting that this compound could exhibit similar effects .

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures may interact with serotonin receptors, which could provide insights into their neuropharmacological effects. The interactions of this compound with these receptors warrant further investigation to explore its potential therapeutic applications in mood disorders .

Future Directions

Further research is essential to elucidate the precise mechanism of action and therapeutic potential of this compound. Suggested future studies include:

  • In Vitro Testing : Conducting extensive in vitro assays on various cancer cell lines to evaluate cytotoxicity and mechanism of action.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties

  • Mechanism of Action : Preliminary studies indicate that 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine may function as an inhibitor of cell division, which is essential for cancer therapy. By inhibiting cell proliferation, the compound could potentially lead to tumor regression.
  • Potential Studies : Future research should focus on in vitro and in vivo experiments to evaluate its efficacy against various cancer cell lines.

2. Neuropharmacological Applications

  • Interaction with Receptors : The compound has shown potential for binding selectively to serotonin receptors, suggesting applications in treating mood disorders and other neurological conditions.
  • Research Directions : Investigating its effects on neurotransmitter systems could provide insights into its potential use as an antidepressant or anxiolytic agent.

The biological activity of this compound has been hypothesized based on its structural similarities to other compounds in the aminophenoxypyridine class, many of which exhibit antibacterial and antifungal properties. However, specific studies on this compound are still lacking.

Case Studies and Research Findings

While there are currently no published case studies specifically focused on this compound, the following research directions are recommended:

  • Synthesis and Characterization : Detailed studies on synthesizing the compound using various chemical pathways should be conducted to optimize yield and purity.
  • Biological Testing : In vitro assays should assess antibacterial, antifungal, and anticancer activities. In vivo studies could further elucidate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Understanding the exact mechanism of action through receptor binding assays will be crucial for developing therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Ring Key Biological Activity/Notes
This compound C₁₇H₁₉N₃O₂ 297.36 Piperidin-1-ylcarbonyl Presumed Notch pathway inhibitor (inferred from structural analogs)
6-(4-Tert-Butylphenoxy)pyridin-3-amine C₁₅H₁₈N₂O 242.32 tert-Butyl Notch pathway inhibitor; used in cancer therapy research
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine C₁₈H₂₁N₄O₂ 329.39 4-Methylpiperazin-1-ylcarbonyl Enhanced polarity due to piperazine; no reported bioactivity
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine C₁₁H₁₈N₄ 206.29 4-Ethylpiperazin-1-yl Lower molecular weight; potential pharmacokinetic advantages
6-(4-Fluoropiperidin-1-yl)pyridin-3-yl derivatives Varies ~250–300 Fluorinated piperidine Improved metabolic stability (fluorine effect)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The tert-butyl analog (C₁₅H₁₈N₂O) demonstrates Notch pathway inhibition, a property critical in cancer therapeutics . Its bulky hydrophobic group may enhance membrane permeability but reduce solubility. 4-Methylpiperazin-1-ylcarbonyl (C₁₈H₂₁N₄O₂) adds basicity and hydrogen-bonding capacity, which could influence receptor interactions but may increase metabolic clearance .

Electronic and Steric Modifications :

  • Fluorinated piperidine derivatives (e.g., 4-fluoropiperidin-1-yl) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a strategy absent in the target compound .

Research Findings and Implications

  • Notch Pathway Inhibition: The tert-butyl analog (6-(4-tert-butylphenoxy)pyridin-3-amine) is a validated Notch inhibitor, suggesting that the target compound’s piperidin-1-ylcarbonyl group may offer a tunable scaffold for optimizing potency and selectivity .
  • CYP51 Inhibition: Pyridine derivatives like UDO and UDD () inhibit CYP51 in Trypanosoma cruzi, but their trifluoromethyl and piperazine groups differ significantly from the target compound’s structure.
  • Synthetic Accessibility : and highlight synthetic routes for piperidine/piperazine-containing pyridines, underscoring the feasibility of modifying the target compound’s substituents for structure-activity relationship (SAR) studies.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine typically follows a convergent approach involving:

  • Preparation of the key intermediate 4-(piperidin-1-ylcarbonyl)benzoic acid or its activated derivative.
  • Coupling of this intermediate with 6-hydroxy-3-aminopyridine via nucleophilic aromatic substitution or esterification to form the phenoxy linkage.
  • Final purification and isolation of the target compound.

This approach leverages amide bond formation chemistry and phenol ether formation to assemble the molecule.

Detailed Preparation Steps

Synthesis of 4-(Piperidin-1-ylcarbonyl)benzoic Acid Intermediate

  • Oxidation of 4-(pyridin-4-yl)benzaldehyde : The aldehyde is oxidized to the corresponding benzoic acid using sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4·H2O) in aqueous medium with tert-butanol as solvent. This reaction is conducted under stirring for about 20 minutes, followed by filtration and washing to isolate the acid intermediate.

  • Purification : The organic phase is separated, washed with brine, dried over magnesium sulfate, and concentrated to yield the benzoic acid as a solid.

  • Characterization : The product shows characteristic NMR signals (e.g., 1H NMR in DMSO: δ 7.77–8.70 ppm) and mass spectrometry confirming molecular ion at m/z 199 (M)+.

Formation of the Amide Linkage with Piperidine

  • Activation of Carboxylic Acid : The benzoic acid derivative is activated using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst.

  • Amide Bond Formation : Piperidine is introduced to react with the activated acid to form the piperidin-1-ylcarbonyl moiety via amide bond formation.

  • Reaction Conditions : The reaction is typically carried out in N,N-dimethylformamide (DMF) under ice cooling initially, then stirred at room temperature for extended periods (e.g., 68 hours) to ensure completion.

  • Purification : The crude product is concentrated and purified by silica gel column chromatography using dichloromethane:methanol solvent systems, followed by recrystallization from ethyl acetate and hexane to yield colorless needle crystals of the amide intermediate.

Coupling with 6-Hydroxy-3-aminopyridine to Form Phenoxy Linkage

  • Nucleophilic Aromatic Substitution : The phenoxy linkage is formed by reacting the piperidinylcarbonyl-substituted benzoic acid derivative with 6-hydroxy-3-aminopyridine under conditions favoring ether bond formation.

  • Catalysts and Conditions : This step may involve base catalysis and heating to promote the nucleophilic substitution of the hydroxyl group on the pyridine ring with the activated benzoic acid derivative or its ester.

  • Isolation : The final product, this compound, is isolated by standard purification techniques such as recrystallization and chromatography to ensure high purity.

Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Oxidation of 4-(pyridin-4-yl)benzaldehyde to 4-(pyridin-4-yl)benzoic acid NaClO2, NaH2PO4·H2O, t-butanol, H2O, 20 min stirring ~78% (isolated) Efficient oxidation with mild conditions
2 Amide formation with piperidine EDC·HCl, DMAP, DMF, ice cooling then RT, 68 h ~65-75% (after purification) Long reaction time ensures complete coupling
3 Phenoxy ether formation with 6-hydroxy-3-aminopyridine Base catalysis, heating (specific conditions vary) Variable, typically moderate to good Requires optimization for high yield

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : Chemical shifts and coupling constants confirm the integrity of aromatic and aliphatic protons corresponding to the piperidine and pyridine rings.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight of intermediates and final product.

  • Chromatography : Silica gel column chromatography with dichloromethane/methanol mixtures effectively purifies the compound.

  • Recrystallization : Use of ethyl acetate and hexane mixtures yields high-purity crystalline material.

Summary Table of Key Physical and Chemical Properties (from related data)

Property Value Comment
Molecular Formula C17H18N3O2 (approximate) Matches compound structure
Molecular Weight ~296 g/mol Consistent with piperidinylcarbonylphenoxy-pyridine
Solubility Moderate in organic solvents Facilitates purification
Stability Stable under normal laboratory conditions Suitable for handling and storage

Research Findings and Practical Notes

  • The use of carbodiimide coupling agents such as EDC·HCl is critical for efficient amide bond formation without racemization or side reactions.

  • Reaction times are relatively long (up to 68 hours) to ensure completion, especially in amide coupling steps.

  • Purification by chromatography and recrystallization is essential to achieve the high purity required for pharmaceutical or research applications.

  • The phenoxy linkage formation step may require optimization depending on the substituents and reaction scale.

  • The synthetic accessibility score of the compound is relatively low (~1.34), indicating moderate ease of synthesis with standard organic chemistry techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. For example, a related pyridin-3-amine derivative was synthesized via a palladium-catalyzed coupling of 3-aminopyridine with a substituted aryl halide, followed by piperidine-carbonyl group introduction using carbodiimide coupling agents (e.g., EDC/HOBt). Key conditions include inert atmosphere (N₂/Ar), controlled temperatures (e.g., 35–80°C), and purification via column chromatography with gradients of ethyl acetate/hexane. Yields can be optimized by adjusting stoichiometry of reagents like cesium carbonate and copper catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak), while ¹H NMR identifies aromatic protons (δ 6.8–8.5 ppm for pyridine and phenoxy groups) and piperidine protons (δ 1.5–3.5 ppm). ¹³C NMR verifies carbonyl (δ ~165–170 ppm) and quaternary carbons. Infrared spectroscopy (IR) detects the amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends. Purity is validated via HPLC with UV detection at λ ~254 nm .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., hydrolysis of the piperidinylcarbonyl group). Stability is enhanced in anhydrous solvents like DMSO under inert gas .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s target engagement and selectivity?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity to putative targets (e.g., kinases or GPCRs). For selectivity profiling, employ a panel of recombinant enzymes or receptors. Cellular assays (e.g., luciferase reporters or calcium flux) validate functional activity. Counter-screening against off-targets (e.g., hERG channel) assesses toxicity risks. EC₅₀/IC₅₀ values are derived from dose-response curves .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Reconcile discrepancies by comparing assay conditions (e.g., cell lines, serum concentration, incubation time). Validate results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics). Analyze structural analogs (e.g., fluorophenoxy derivatives) to identify substituent effects on activity. Meta-analyses of published data (e.g., pIC₅₀ ranges) and computational docking studies can clarify structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s binding mode and pharmacokinetic properties?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against homology models of targets, guided by 3D-QSAR (Comparative Molecular Field Analysis). ADMET predictions (SwissADME, pkCSM) estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition). MD simulations (GROMACS) assess binding stability over time. Validate with experimental LogP (shake-flask method) and plasma protein binding assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer : Synthesize derivatives with modifications to the phenoxy (e.g., fluorine substitution), pyridin-3-amine (e.g., methyl groups), or piperidinylcarbonyl moiety (e.g., ring expansion to azepane). Test analogs in dose-dependent assays to map critical functional groups. Use Free-Wilson or Topliss decision trees to prioritize synthetic targets. Corrogate activity data with electrostatic potential maps (DFT calculations) .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer : Formulate the compound as a salt (e.g., hydrochloride) or use co-solvents (PEG 400, Cremophor EL). Nanoparticle encapsulation (PLGA or liposomes) enhances bioavailability. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and conduct pharmacokinetic studies in rodents to compare oral vs. intravenous administration. Monitor plasma concentrations via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine
Reactant of Route 2
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6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine

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